![molecular formula C7H12ClNO2 B2814760 2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride CAS No. 1909358-90-2](/img/structure/B2814760.png)
2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride” is an organic compound . It is one of the numerous organic compounds that are part of the comprehensive catalog of life science products . It is used for medicinal purposes .
Molecular Structure Analysis
The molecular formula of “2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride” is C7H12ClNO2 . The molecular weight is 177.63 . The IUPAC name is "2-(1-methylpyrrolidin-3-ylidene)acetic acid; hydrochloride" . The InChI code is "1S/C7H11NO2.ClH/c1-8-3-2-6(5-8)4-7(9)10;/h4H,2-3,5H2,1H3,(H,9,10);1H" .Physical And Chemical Properties Analysis
“2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride” appears as a powder . It has a melting point of 94-96°C . It is stored at room temperature .Scientific Research Applications
Tropane Alkaloids Biosynthesis
Studies on compounds related to 2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride, such as 1-Methylpyrrolidine-2-acetic acid, have investigated their role as precursors in the biosynthesis of tropane alkaloids in plants like Erythroxylum coca and Datura innoxia. However, specific incorporation of these compounds into alkaloids such as hyoscyamine, scopolamine, cocaine, and cuscohygrine has been found to be very low, suggesting that 1-methylpyrrolidine acid derivatives are not efficient precursors for tropane alkaloids (Huang et al., 1996).
Synthesis of Melophlin Family Compounds
In the synthesis of naturally occurring 3-acyltetramic acids (3-acylpyrrolidine-2,4-diones), such as those in the melophlin family, α-aminoesters or their hydrochlorides have been utilized. These compounds, including those structurally similar to 2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride, have been prepared through cyclization processes under mild conditions, highlighting the utility of these derivatives in the synthesis of complex natural products (Schobert & Jagusch, 2005).
Inhibition of HCV Polymerase
The asymmetric synthesis of highly substituted N-acylpyrrolidines, involving derivatives similar to 2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride, has been described for potential therapeutic applications. These derivatives have shown efficacy in inhibiting HCV polymerase, illustrating their significance in the development of treatments for viral infections (Agbodjan et al., 2008).
Organocatalysis in Asymmetric Synthesis
Derivatives such as homochiral methyl 4-aminopyrrolidine-2-carboxylates, structurally related to 2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride, have been utilized as catalysts for asymmetric Michael additions of ketones to nitroalkenes. This application underlines the role of such compounds in facilitating chemo- and enantioselective synthetic processes, contributing to the field of organocatalysis (Ruiz-Olalla et al., 2015).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
properties
IUPAC Name |
(2E)-2-(1-methylpyrrolidin-3-ylidene)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-8-3-2-6(5-8)4-7(9)10;/h4H,2-3,5H2,1H3,(H,9,10);1H/b6-4+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBOUWOVCLGJIA-CVDVRWGVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC(=O)O)C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC/C(=C\C(=O)O)/C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride | |
CAS RN |
1909358-90-2 |
Source
|
Record name | 2-(1-methylpyrrolidin-3-ylidene)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.